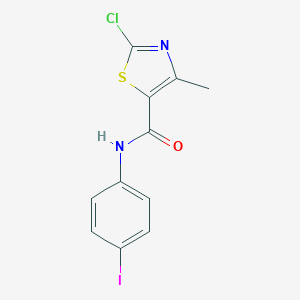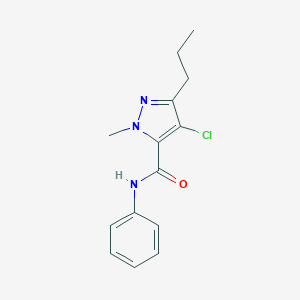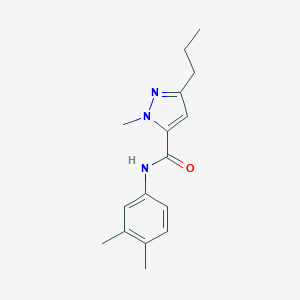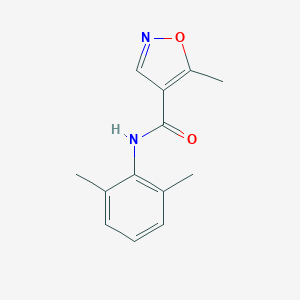
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the production of inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide in laboratory experiments is its potential as a chemotherapeutic agent. It has also been reported to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential as a chemotherapeutic agent and its effectiveness against different types of cancer. Another direction is to study its potential as an anti-inflammatory agent and its effectiveness in treating inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves a series of chemical reactions. The starting materials are 4-iodoaniline, 2-chloroacetyl chloride, and 4-methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out in the presence of a base and a solvent. The final product is obtained after purification and isolation procedures.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have anticancer properties and has been studied for its potential as a chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
Nombre del producto |
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
|---|---|
Fórmula molecular |
C11H8ClIN2OS |
Peso molecular |
378.62 g/mol |
Nombre IUPAC |
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H8ClIN2OS/c1-6-9(17-11(12)14-6)10(16)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,15,16) |
Clave InChI |
WVPXNPFVJFRVOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)I |
SMILES canónico |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)


![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B287659.png)
![6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287660.png)
![3-(2-Methylbenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287662.png)
![3-(2-Methylbenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287663.png)